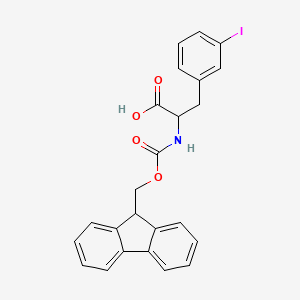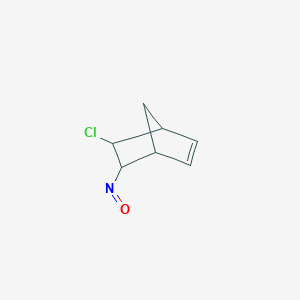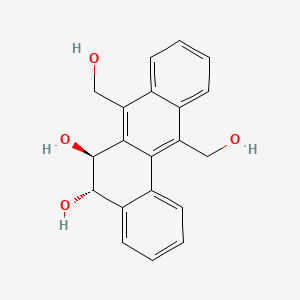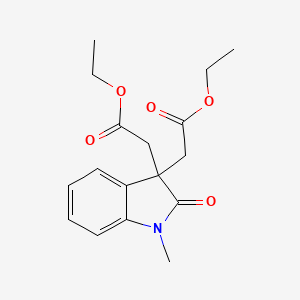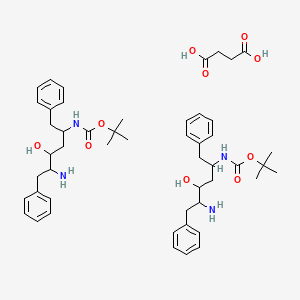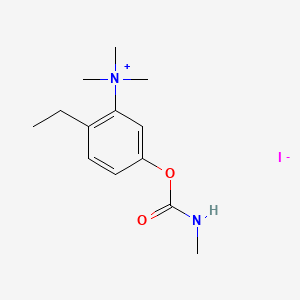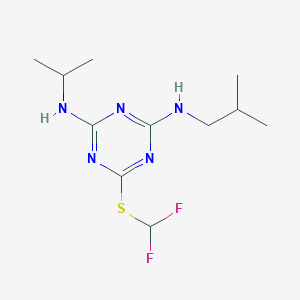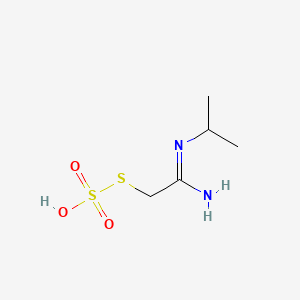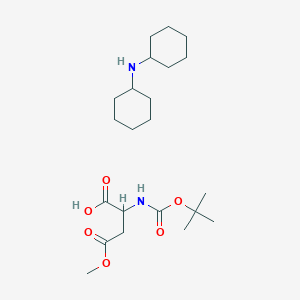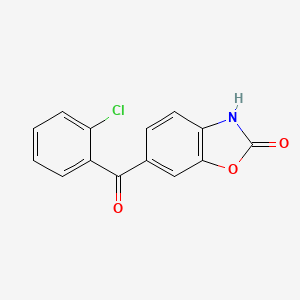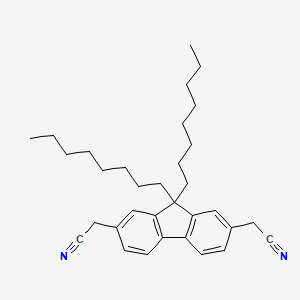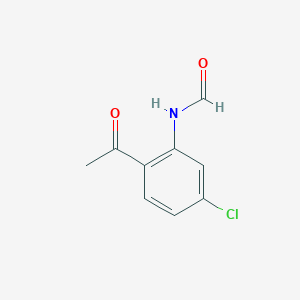
Z-L-Valine NCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white solid with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound is primarily used in the synthesis of polypeptides and has significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Valine NCA typically involves the reaction of N-carbamoyl amino acids with nitrosating agents such as gaseous nitrogen oxides (NOx) or nitrosyl chloride (NOCl) in an organic solvent like toluene . The reaction is carried out under controlled conditions to ensure high purity and yield of the product. Another method involves the use of propylene oxide or epichlorohydrin as scavengers of hydrogen chloride to prevent acid-catalyzed decomposition of the N-carboxyanhydride under moist conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and moisture-tolerant methods to produce the compound in large quantities. These methods are designed to be robust and efficient, allowing for the synthesis of various N-carboxyanhydrides, including those with reactive functional groups .
Análisis De Reacciones Químicas
Types of Reactions
Z-L-Valine NCA undergoes several types of chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polypeptides from this compound.
Acylation: this compound can react with fatty acids to form acylated amino acids and peptides.
Common Reagents and Conditions
Nitrosating Agents: Gaseous nitrogen oxides (NOx) or nitrosyl chloride (NOCl) are commonly used for the synthesis of this compound.
Solvents: Toluene and other organic solvents are typically used in the reaction medium.
Scavengers: Propylene oxide or epichlorohydrin are used to prevent decomposition under moist conditions.
Major Products
Aplicaciones Científicas De Investigación
Z-L-Valine NCA has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Z-L-Valine NCA involves the polymerization of the N-carboxyanhydride to form polypeptides. The polymerization can proceed via nucleophilic ring-opening chain growth or activated monomer mechanisms . In the presence of fatty acids, this compound can form acylated amino acids and peptides, which can incorporate into vesicle membranes and mediate the association of RNA with the vesicles .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-L-valine N-Carboxyanhydride: This compound is similar to Z-L-Valine NCA and is used in similar applications.
Benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate: Another similar compound with comparable properties and applications.
Uniqueness
This compound is unique due to its ability to form polypeptides with high purity and yield under scalable and moisture-tolerant conditions . Its versatility in forming acylated amino acids and peptides further enhances its applications in various fields of research .
Propiedades
IUPAC Name |
benzyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWOGVKYLPBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

